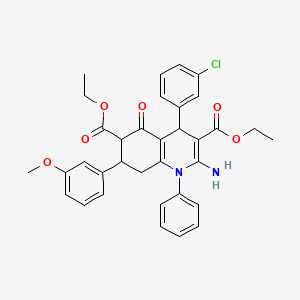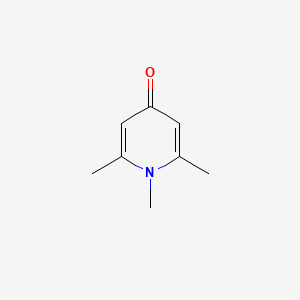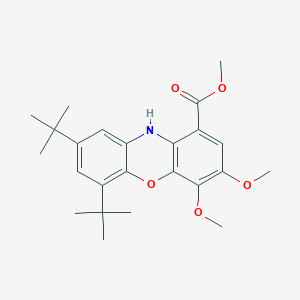![molecular formula C24H20Cl2N2OS B4302851 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4302851.png)
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide
Overview
Description
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the indole family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer metastasis.
Biochemical And Physiological Effects
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been investigated for its potential as a neuroprotective agent and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide in lab experiments is its diverse biological activities. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a useful tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacological properties. In addition, studies are needed to investigate its potential toxicity and to develop safer derivatives of this compound. Overall, 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide is a promising compound with diverse biological activities that warrants further investigation.
Scientific Research Applications
2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. In addition, it has been investigated for its potential as a neuroprotective agent and for its ability to inhibit certain enzymes such as COX-2 and MMP-9.
properties
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c1-30-24-18-9-5-6-10-21(18)28(15-16-7-3-2-4-8-16)22(24)14-23(29)27-20-12-11-17(25)13-19(20)26/h2-13H,14-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNPDCGSHKBKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302775.png)
![3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B4302785.png)
![octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4302793.png)
![ethyl 2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4302801.png)
![N-[4-(trifluoromethoxy)phenyl]-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4302814.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4302816.png)

![ethyl 4-methyl-2-{[2,2,2-trifluoro-1-(2-furoylamino)-1-(methoxycarbonyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4302827.png)

![3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B4302844.png)
![11-(4-butoxyphenyl)-10-(2-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4302855.png)
![4,4,8-trimethyl-5-(2-propylpentanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4302861.png)
![4-[2-(difluoromethoxy)-5-nitrophenyl]-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B4302870.png)
